Raloxifene Bismethyl Ether
Overview
Description
It is an intermediate in the synthesis of Raloxifene, a drug primarily used for the prevention and treatment of osteoporosis in postmenopausal women . Raloxifene Bismethyl Ether exhibits both estrogenic and anti-estrogenic properties depending on the target tissue.
Mechanism of Action
Target of Action
Raloxifene Bismethyl Ether is a metabolite of Raloxifene . Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . Therefore, the primary targets of this compound are likely to be the estrogen receptors, similar to its parent compound, Raloxifene.
Mode of Action
This compound is an estrogen receptor inactive compound on which both hydroxyl groups are absent
Biochemical Pathways
Raloxifene has been shown to have tissue-specific effects distinct from estradiol , suggesting it may affect multiple biochemical pathways related to bone health, lipid metabolism, and blood coagulation
Pharmacokinetics
Raloxifene, its parent compound, is known to have a bioavailability of 2% , and is metabolized in the liver and intestines . . The ADME properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
As it is an inactive compound with respect to estrogen receptor activity
Biochemical Analysis
Cellular Effects
Raloxifene, its parent compound, has been shown to have significant effects on various types of cells and cellular processes . It would be interesting to investigate if Raloxifene Bismethyl Ether shares similar cellular effects.
Molecular Mechanism
Raloxifene, the parent compound, acts as a selective estrogen receptor modulator, exerting its effects at the molecular level through binding interactions with estrogen receptors .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Raloxifene, its parent compound, has been studied in animal models .
Metabolic Pathways
Raloxifene is metabolized predominantly by CYP3A4 in human liver microsomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene Bismethyl Ether involves multiple steps, starting from the appropriate benzo[b]thiophene derivatives. The key steps include:
Methoxylation: Introduction of methoxy groups to the benzo[b]thiophene core.
Etherification: Formation of the ether linkage between the benzo[b]thiophene and the phenyl ring.
Piperidinylation: Attachment of the piperidinyl group to the phenyl ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes:
Batch Reactors: Utilized for controlled reaction conditions.
Purification: Techniques such as recrystallization and chromatography are employed to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Raloxifene Bismethyl Ether has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other SERMs and related compounds.
Biology: Studied for its interactions with estrogen receptors and its effects on cellular pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as osteoporosis and breast cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Raloxifene Bismethyl Ether is unique due to its specific structural modifications, which confer distinct pharmacological properties. Similar compounds include:
Raloxifene: The parent compound, used for osteoporosis treatment.
Tamoxifen: Another SERM, primarily used for breast cancer treatment.
Arzoxifene: A newer SERM with improved efficacy and safety profile.
Bazedoxifene: A SERM used for osteoporosis and menopausal symptoms
This compound stands out due to its specific binding affinity and tissue-selective actions, making it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYQTKAUSVEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444581 | |
Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84541-38-8 | |
Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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